Fosinoprilat-d5 Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

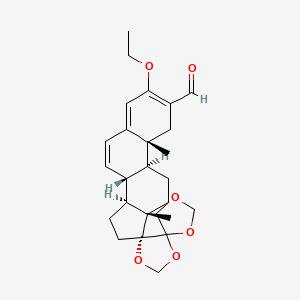

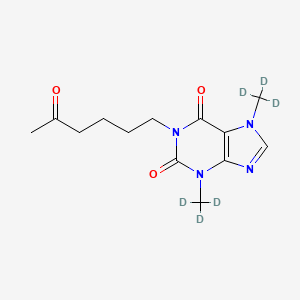

Fosinoprilat-d5 Sodium Salt is the labelled analogue of Fosinoprilat, which is a metabolite of Fosinopril . Fosinopril is an angiotensin converting enzyme inhibitor used for the treatment of hypertension and some types of chronic heart failure .

Synthesis Analysis

Fosinopril sodium is prepared from two starting materials via a one-step synthesis and subsequent salt forming and purification processes . Adequate certificates of analysis of the starting materials and reagents have been provided .Molecular Structure Analysis

The molecular formula of Fosinoprilat-d5 Sodium Salt is C23H28D5NNaO7P . It has a molecular weight of 462.51 .Chemical Reactions Analysis

There is limited information available on the chemical reactions of Fosinoprilat-d5 Sodium Salt .Physical And Chemical Properties Analysis

There is limited information available on the physical and chemical properties of Fosinoprilat-d5 Sodium Salt .Mecanismo De Acción

Fosinopril sodium is hydrolyzed by esterases to the pharmacologically active form, fosinoprilat . Fosinoprilat is a specific competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Safety and Hazards

Direcciones Futuras

Fosinoprilat-d5 Sodium Salt is being used in various research areas such as cancer, cardiovascular disease, inflammation/immunology, and metabolic disease . The future directions of this compound will likely continue in these areas, with potential new applications discovered through ongoing research .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Fosinoprilat-d5 Sodium Salt involves the introduction of deuterium at the carboxylic acid group of Fosinoprilat Sodium Salt.", "Starting Materials": [ "Fosinoprilat Sodium Salt", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "First, Fosinoprilat Sodium Salt is dissolved in D2O and NaOH is added to the solution.", "The mixture is then heated under reflux for several hours to allow for exchange of the carboxylic acid proton with deuterium from D2O.", "After the exchange is complete, the solution is cooled and excess NaOH is neutralized with HCl.", "The resulting solution is then purged with D2 gas to ensure complete deuteration of the carboxylic acid group.", "Finally, Fosinoprilat-d5 Sodium Salt is obtained by crystallization from the solution." ] } | |

Número CAS |

1217522-63-8 |

Nombre del producto |

Fosinoprilat-d5 Sodium Salt |

Fórmula molecular |

C23H33NNaO5P |

Peso molecular |

462.513 |

Nombre IUPAC |

sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D; |

Clave InChI |

ZPIVICMRZRGSIT-NNLCYVJISA-M |

SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+] |

Sinónimos |

(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenyl-d5-butyl)phosphinyl]acetyl]-L-proline Sodium Salt; Fosfenopril-d5 Sodium Salt; Fosinoprilic Acid-d5 Sodium Salt; SQ 27519-d5 Sodium Salt; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)